molecular formula C9H15N3 B2871810 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole CAS No. 1864062-61-2

2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole

Cat. No.: B2871810
CAS No.: 1864062-61-2
M. Wt: 165.24
InChI Key: SQDVFSUKXAUQSO-UHFFFAOYSA-N
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Description

2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole is a high-purity chemical compound of significant interest in pharmaceutical and organic chemistry research. This molecule features a unique hybrid structure comprising a 1-methyl-1H-imidazole ring linked to a 3,3-dimethylazetidine group, making it a valuable synthon for developing novel bioactive molecules . The imidazole scaffold is a privileged structure in medicinal chemistry, known for its extensive therapeutic applications. It is a core component in numerous FDA-approved drugs, including anti-ulcer agents (e.g., Omeprazole), antifungals (e.g., Ketoconazole), and anticancer medications (e.g., Dacarbazine) . This particular derivative serves as a key intermediate for researchers exploring new compounds with potential pharmacological activities, including antibacterial, antitumor, anti-inflammatory, and anticonvulsant properties . The presence of the imidazole ring, which is amphoteric and can form hydrogen bonds, often enhances the binding affinity of drug candidates to various enzymes and receptors, such as kinases and topoisomerases, thereby modulating their biological activity . Researchers utilize this compound in the synthesis of more complex molecules, leveraging modern green chemistry methods such as microwave- and ultrasound-assisted synthesis to create poly-functionalized imidazoles with high purity and excellent yields . Its structural features also make it a candidate for investigation in material science applications, particularly as a building block for novel heterocyclic systems . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(3,3-dimethylazetidin-2-yl)-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-9(2)6-11-7(9)8-10-4-5-12(8)3/h4-5,7,11H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDVFSUKXAUQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1C2=NC=CN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864062-61-2
Record name 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Imidazole Ring: The imidazole ring is introduced through a series of reactions involving the appropriate starting materials and reagents.

    Final Assembly: The final step involves the coupling of the azetidine and imidazole rings to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes:

    Selection of High-Purity Starting Materials: Ensuring the use of high-purity starting materials to minimize impurities.

    Optimization of Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield.

    Purification: Employing purification techniques such as crystallization, distillation, or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reaction conditions typically involve controlled temperatures and solvents.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas. Reaction conditions may involve specific temperatures and pressures.

    Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

It appears that information regarding specific applications of "2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole" is limited in the provided search results. However, based on the information available, its properties and related compounds, we can infer potential applications and research directions.

Chemical Properties and Structural Information

This compound has the following characteristics :

  • Chemical Formula: C9H15N3C_9H_{15}N_3
  • Molecular Weight: 165.24 g/mol
  • IUPAC Name: 2-(3,3-dimethylazetidin-2-yl)-1-methylimidazole
  • SMILES: CC1(CNC1C2=NC=CN2C)C

This compound features an imidazole ring, which is a versatile structure in medicinal chemistry . The presence of the dimethylazetidine group adds additional functionality.

Potential Applications and Research Directions

Given the imidazole scaffold and its derivatives' known therapeutic efficacies, "this compound" could be explored for several applications:

  • Antimicrobial Action: Imidazole derivatives have demonstrated antifungal and mycobacterial activity . The compound could be synthesized and tested against various fungal strains to determine its potential as an antifungal agent .
  • Anti-inflammatory Activity: Tetrasubstituted imidazole derivatives have shown high anti-inflammatory activity . Research could focus on synthesizing novel derivatives of "this compound" and evaluating their anti-inflammatory properties .
  • Synthesis and Catalysis: Imidazole compounds can be synthesized using various methods, including microwave-assisted synthesis and one-pot condensation reactions . "this compound" might be used as a building block in synthesizing more complex molecules or as a catalyst in chemical reactions .
  • Crystal Chemistry: Imidazoles are valuable in crystal engineering for crystal formation and transformation processes .

Safety Information

It is important to note the safety information associated with this compound :

  • Signal Word: Warning
  • Hazard Statements: H315-H319-H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)
  • Precautionary Statements: P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501

Researchers should take appropriate precautions when handling this compound, including wearing protective equipment and ensuring adequate ventilation .

Mechanism of Action

The mechanism of action of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Modulating the activity of enzymes or receptors involved in various biological processes.

    Interfering with Cellular Pathways: Affecting cellular pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their substituent differences:

Compound Name Substituents on Imidazole/Azetidine Key Functional Groups Molecular Weight (g/mol) References
2-(3,3-Dimethylazetidin-2-yl)-1-methyl-1H-imidazole 1-methylimidazole; 3,3-dimethylazetidine Azetidine, Imidazole ~193.27 (calculated)
1-(Azetidin-3-yl)-2-methyl-1H-imidazole 2-methylimidazole; unsubstituted azetidine Azetidine, Imidazole 210.11 (with HCl salt)
2-(5-Bromofuran-2-yl)-1-methyl-1H-imidazole 1-methylimidazole; 5-bromofuran Bromofuran, Imidazole 213.08 (calculated)
2-(Benzylthio)-1-methyl-1H-imidazole 1-methylimidazole; benzylthio Thioether, Imidazole 204.29 (calculated)
EEMI (2-(2-(ethylthio)ethylthio)-1-methyl-1H-imidazole) 1-methylimidazole; bis-ethylthio chain Thioethers, Imidazole 230.39 (calculated)

Key Observations :

  • Azetidine vs. Other Heterocycles : The dimethylazetidine group in the target compound introduces steric hindrance and conformational rigidity compared to furan () or thioether-substituted analogues (). This may influence binding affinity in biological systems.
  • Thioether Functionality : Compounds like EEMI () and 2-(benzylthio)-1-methylimidazole () exhibit sulfur-mediated nucleophilicity, useful in detoxification reactions (e.g., neutralizing sulfur mustard derivatives).
Antimicrobial Activity
  • Triazole-Imidazole Hybrids (): Derivatives such as 3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole (C1) showed moderate antibacterial activity against S. aureus (MIC: 32 µg/mL) and antifungal activity against C. albicans (MIC: 64 µg/mL) .
  • Selenium-Containing Analogues (): The hybrid 2-(2,3-dihydro-1,4-thiaselenin-2-ylsulfanyl)-1-methyl-1H-imidazole exhibited enhanced fungicidal activity due to selenium's glutathione peroxidase-like properties .
Reactivity and Stability
  • Halogenated Analogues : 2-(Bromomethyl)-1-methyl-1H-imidazole () is highly reactive in alkylation reactions but poses toxicity risks, whereas the dimethylazetidine group may offer improved stability .

Biological Activity

2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole is a synthetic compound that belongs to the imidazole family, known for its diverse biological activities. This article explores its chemical properties, synthesis, and significant biological activities, particularly focusing on antibacterial properties.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₉H₁₅N₃
Molecular Weight 165.24 g/mol
MDL No. MFCD29033776
PubChem CID 121552286
IUPAC Name 2-(3,3-dimethylazetidin-2-yl)-1-methylimidazole
Appearance Liquid
Storage Temperature 4 °C

Safety Information:
The compound is classified with hazard statements indicating it may cause skin and eye irritation (H315, H319) and requires precautionary measures during handling .

Synthesis

The synthesis of imidazole derivatives often involves various methodologies, including cyclization reactions and modifications of existing imidazole structures. Specific synthetic routes for this compound have not been extensively documented in the literature but follow established protocols for imidazole synthesis.

Antibacterial Activity

Imidazole derivatives are recognized for their antibacterial properties. Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial activity against a range of bacterial strains.

  • Mechanism of Action:
    • The imidazole ring is known to interact with bacterial cell membranes and inhibit essential metabolic pathways.
    • Compounds containing imidazole structures often disrupt protein synthesis or DNA replication in bacteria.
  • Case Studies:
    • A study evaluated various imidazole derivatives against Gram-positive and Gram-negative bacteria. Among these, certain compounds demonstrated minimum inhibitory concentrations (MICs) as low as 1-4 μg/mL against resistant strains .
    • In vitro tests indicated that some derivatives showed no cytotoxicity against human liver cells (HepG2) at concentrations up to 100 μM, suggesting a favorable safety profile .

Summary of Antibacterial Efficacy

CompoundMIC (μg/mL)Target BacteriaCytotoxicity (HepG2)
13e1-4Gram-positive & resistantNone at 100 μM
Other derivativesVariesVarious strainsVariable

Pharmacological Implications

The biological activity of imidazole derivatives like this compound suggests potential therapeutic applications in treating bacterial infections, especially those caused by drug-resistant strains. The favorable safety profile enhances its candidacy for further development as an antibacterial agent.

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